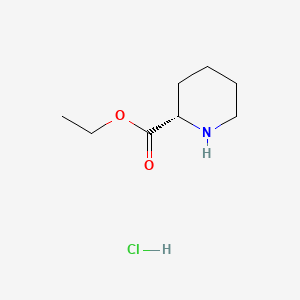

(S)-Ethyl piperidine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

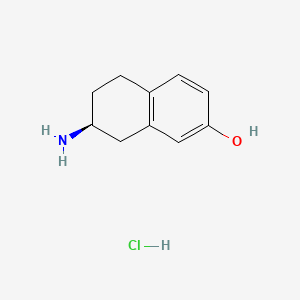

“(S)-Ethyl piperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known by other names such as “ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL” and “(S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride” among others .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The molecular weight of “(S)-Ethyl piperidine-2-carboxylate hydrochloride” is 193.67 g/mol . The InChI string representation of the molecule isInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Ethyl piperidine-2-carboxylate hydrochloride” include a molecular weight of 193.67 g/mol . The compound’s InChI string isInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 .

Applications De Recherche Scientifique

Synthesis of Chemical Intermediates

(S)-Ethyl piperidine-2-carboxylate hydrochloride is utilized as a starting material or intermediate in the synthesis of various chemical compounds. For instance, it has been used in the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration, highlighting its role in facilitating the synthesis of complex molecules with reasonable overall yield (Zheng Rui, 2010).

Biological Activities

Several studies have explored the biological activities of compounds synthesized using (S)-Ethyl piperidine-2-carboxylate hydrochloride. For example, new piperidine substituted benzothiazole derivatives were synthesized and showed significant antibacterial and antifungal activities (S. Shafi, R. Rajesh, S. Senthilkumar, 2021). Another study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, with some compounds showing strong anticancer activities (A. Rehman et al., 2018).

Antimicrobial Activities

Compounds derived from (S)-Ethyl piperidine-2-carboxylate hydrochloride have been studied for their antimicrobial properties. For instance, a study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against various bacteria and fungi (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).

Molecular Structure Analysis

The molecular structure of 4-carboxypiperidinium chloride, closely related to (S)-Ethyl piperidine-2-carboxylate hydrochloride, has been characterized through X-ray diffraction, computational methods, and FTIR spectrum analysis. This research contributes to the understanding of the structural aspects of piperidine derivatives and their interactions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Enzyme Inhibition Studies

(S)-Ethyl piperidine-2-carboxylate hydrochloride derivatives have also been investigated for their potential as enzyme inhibitors. A series of new (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, showing significant inhibitory activities and suggesting potential applications in neurological research (Jiange Zhang et al., 2007).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

Propriétés

IUPAC Name |

ethyl (2S)-piperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAWPIXNSIYQPC-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678568 |

Source

|

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl piperidine-2-carboxylate hydrochloride | |

CAS RN |

123495-48-7 |

Source

|

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)

![Sodium 5-butylbenzo[d][1,2,3]triazol-1-ide](/img/structure/B568446.png)

![Chromate(3-), bis[7-[(aminohydroxyphenyl)azo]-3-[[5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-4-(hydroxy-kappaO)-2-naphthalenesulfonato(3-)]-, trisodium](/img/structure/B568447.png)

![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)